molecular formula C22H28N2O2 B1217100 Minovine

Minovine

Cat. No.: B1217100
M. Wt: 352.5 g/mol
InChI Key: ZGZYTLPCBNDYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minovine is a natural product found in Vinca minor with data available.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3

InChI Key

ZGZYTLPCBNDYNE-UHFFFAOYSA-N

SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

Synonyms

minovine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 34 mg (0.1 m mol) of ±vincadifformine in 1 ml of DMF was added at 20° C. to a mixture of 10 mg (0.2 m mol) of 50% NaH-mineral oil in 1 ml of DMF. After 20 min 20 μL (0.3 m mol) of methyl iodide was added to the brown solution. After 10 min 5 ml of water was added resulting in deposition of a gummy product. Decantation of the solvent, addition of ether, filtration of the ether solution through phase separating paper and concentration under vacuum gave 30 mg (85%) of minovine which showed no indolic NH singlet at δ 8.9 and the presence of the N-CH3 singlet at 3.24, integrating for 3 protons. A picrate was prepared with mp 194°-197° C., regeneration of the free base gave minovine, mp 119°-121° C., reported 120°-122° C.8MS (80eV) m/e (vel. intensity %): 124 (100), 168 (7), 228 (4) 267 (7), 352 (55) M+.
Quantity
34 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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